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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A

(PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By

modulating cyclic nucleotide signaling, TC-E 5005 presents a valuable pharmacological tool for

investigating the role of PDE10A in various physiological and pathological processes,

particularly within the central nervous system. This document provides a comprehensive

overview of the chemical structure, properties, and biological activity of TC-E 5005, including

available experimental data and a detailed examination of its mechanism of action.

Chemical Structure and Properties
TC-E 5005, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-

e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties

are summarized in the table below.
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Property Value Reference

IUPAC Name

2-Methoxy-6,7-dimethyl-9-

propyl-imidazo[1,5-

a]pyrido[3,2-e]pyrazine

Molecular Formula C₁₅H₁₈N₄O

Molecular Weight 270.33 g/mol

CAS Number 959705-64-7

SMILES
CCCC1=NC(=C2N1C3=C(C=

CC(=N3)OC)N=C2C)C
[1]

Chemical Structure:

Caption: 2D Chemical Structure of TC-E 5005.

Pharmacological Properties
TC-E 5005 is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory

activity has been profiled against a panel of phosphodiesterases, demonstrating significant

selectivity for PDE10A over other PDE families.

Table 1: Inhibitory Activity of TC-E 5005 against various Phosphodiesterases
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PDE Isoform IC₅₀ (nM)

PDE10A 7.28

PDE2A 239

PDE11A 779

PDE5A 919

PDE7B 3100

PDE3A 3700

PDE1B >5000

PDE4A >5000

PDE6 >5000

PDE8A >5000

PDE9A >5000

Data sourced from Tocris Bioscience.

Mechanism of Action and Signaling Pathways
TC-E 5005 exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-

substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP)

and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, TC-E 5005 leads to an

accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second

messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein

Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of

various substrate proteins, thereby modulating their activity and influencing a wide range of

cellular processes.
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Caption: TC-E 5005 inhibits PDE10A, leading to increased cAMP and cGMP levels.

Key Experimental Data and Protocols
In Vivo Model: Reversal of MK-801-Induced Hyperactivity
TC-E 5005 has been shown to reverse the hyperlocomotor activity induced by the NMDA

receptor antagonist, MK-801, in vivo. This model is often used to screen for potential

antipsychotic activity.

Experimental Workflow:
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Caption: Workflow for the MK-801-induced hyperactivity model.

Detailed Methodology (Generalized Protocol):

Animals: The specific strain, age, and sex of the rodents used are critical parameters that

should be consistent throughout the study.

Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field

arena) for a set period before the experiment to reduce novelty-induced activity.

Pre-treatment: A cohort of animals is pre-treated with TC-E 5005 at various doses, while a

control group receives a vehicle solution. The route of administration (e.g., intraperitoneal,
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oral) and the pre-treatment time are important variables.

Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a

standardized dose of MK-801 to induce hyperlocomotion.

Data Collection: Locomotor activity is then recorded for a defined period using automated

activity monitoring systems. Key parameters measured include distance traveled, rearing

frequency, and stereotypic behaviors.

Data Analysis: The data is analyzed to compare the locomotor activity of the TC-E 5005-

treated groups with the vehicle-treated control group. A statistically significant reduction in

MK-801-induced hyperactivity in the TC-E 5005-treated animals indicates a positive effect.

Note: The specific doses of TC-E 5005 and the detailed parameters of the study cited are not

publicly available.

In Vitro Assay: PDE10A Inhibition
The inhibitory potency of TC-E 5005 against PDE10A is determined through in vitro enzymatic

assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or

cGMP by the PDE10A enzyme.

Detailed Methodology (Generalized Protocol):

Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used.

The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.

Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying

concentrations of TC-E 5005. A control reaction without the inhibitor is also run.

Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this

can be achieved through techniques like scintillation counting. For fluorescently labeled

substrates, changes in fluorescence polarization or intensity are measured.

IC₅₀ Determination: The concentration of TC-E 5005 that causes 50% inhibition of the

PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.
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Conclusion
TC-E 5005 is a valuable research tool for elucidating the role of PDE10A in cellular signaling

and its implications in neurological and psychiatric disorders. Its high potency and selectivity

make it a suitable probe for both in vitro and in vivo studies. Further research utilizing TC-E
5005 may provide deeper insights into the therapeutic potential of targeting the PDE10A

enzyme for the treatment of central nervous system disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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